2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2S/c1-11-16(17(26)22-10-12-5-7-14(21)8-6-12)28-19(23-11)25-18(27)24-15-4-2-3-13(20)9-15/h2-9H,10H2,1H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFCQRYWNZLKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The urea linkage is then introduced through a reaction with an isocyanate derivative. The final step involves the substitution of the phenyl groups with chlorine and fluorine atoms, which can be achieved using halogenation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea linkage or reduction of the thiazole ring.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between the target compound and analogs reported in the literature.
Key Observations:
Substituent Effects :
- The 3-chlorophenyl group in the target compound is distinct from the 4-acetylphenyl (Compound 8) or trifluoromethylphenyl (Compounds 10d-e) groups in analogs. Chlorine’s electronegativity may enhance binding to hydrophobic pockets compared to acetyl or trifluoromethyl groups.
- The 4-fluorobenzyl substituent in the target differs from the 2,4-dichlorobenzyl (Compound 1) and piperazinyl-ethyl ester (Compound 10f) groups. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to dichloro or piperazine derivatives.
Biological Implications: Compounds with 2,4-dichlorobenzyl groups (e.g., Compound 1) exhibit antiviral activity against flaviviruses, as reported in the source study . The target compound’s 4-fluorobenzyl group may offer a balance between activity and selectivity by avoiding the cytotoxicity associated with dichloro analogs.
Notes on Limitations and Discrepancies
Missing Data for Target Compound : Experimental data (e.g., melting point, bioactivity) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and inferred properties.
Functional Group Trade-offs : While the 4-fluorobenzyl group may improve target specificity, its impact on bioavailability or potency remains speculative without direct assays.
Synthetic Challenges : The absence of synthesis details for the target compound limits insights into scalability or reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
